(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
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Overview
Description
(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol is a complex organic compound that belongs to the family of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond This particular compound consists of a hexenol moiety linked to a disaccharide composed of xylopyranose and glucopyranose units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol typically involves the glycosylation of Hex-3-en-1-ol with a suitable glycosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate and a halide sugar derivative to form the glycosidic bond. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation, where specific glycosyltransferases catalyze the transfer of sugar moieties to Hex-3-en-1-ol. This method is advantageous due to its high specificity and mild reaction conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond in the hexenol moiety can be reduced to form hexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Reagents such as tosyl chloride or trifluoromethanesulfonic anhydride can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexenol aldehydes or acids, while reduction can produce hexanol derivatives.
Scientific Research Applications
(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage.
Biology: The compound can be used to investigate the role of glycosides in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate biological activities.
Industry: The compound is used in the synthesis of bioactive molecules and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The glycosidic bond can be hydrolyzed by glycosidases, releasing the active hexenol moiety, which can then interact with cellular components to exert its effects. The sugar moieties may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol can be compared with other glycosides, such as:
Hex-3-en-1-ol glucopyranoside: Lacks the xylopyranose unit, making it less complex.
Hex-3-en-1-ol xylopyranoside: Contains only one sugar moiety, resulting in different solubility and bioavailability properties.
Hex-3-en-1-ol galactopyranosyl-(1-6)-glucopyranoside: Similar structure but with a galactose unit instead of xylose, leading to different biological activities.
The uniqueness of this compound lies in its specific sugar composition, which can influence its chemical properties and biological activities.
Properties
CAS No. |
132278-37-6 |
---|---|
Molecular Formula |
C17H30O10 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O10/c1-2-3-4-5-6-24-17-15(23)13(21)12(20)10(27-17)8-26-16-14(22)11(19)9(18)7-25-16/h3-4,9-23H,2,5-8H2,1H3/b4-3-/t9-,10-,11+,12-,13+,14-,15-,16+,17-/m1/s1 |
InChI Key |
NVTNXPADRDASMP-PEXIWSMMSA-N |
SMILES |
CCC=CCCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O |
Isomeric SMILES |
CC/C=C\CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O |
Canonical SMILES |
CCC=CCCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O |
Synonyms |
aoba alcohol xylopyranosyl-(1-6)-glucopyranoside hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside HXGP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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